

Early Research on D-Glucosamine Oxime Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Glucosamine oxime hydrochloride*

Cat. No.: *B12513679*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine, an amino sugar first isolated in 1876 by Georg Ledderhose from the acid hydrolysis of chitin, has been a subject of scientific inquiry for over a century.^[1] Its derivatives have been explored for various chemical and biological properties. Among these, **D-Glucosamine oxime hydrochloride** represents a key intermediate in the study of sugar chemistry and the synthesis of novel compounds. This technical guide delves into the early research on **D-Glucosamine oxime hydrochloride**, providing a detailed look at its synthesis, chemical properties, and the foundational experimental work.

Core Chemical Data

Early research focused on the fundamental physicochemical properties of D-Glucosamine and its derivatives. The following table summarizes key quantitative data for the parent compound, D-Glucosamine hydrochloride, which serves as the starting material for the synthesis of its oxime.

Property	Value	Source
Molecular Formula	$C_6H_{14}ClNO_5$	Organic Syntheses, 1941
Molecular Weight	215.63 g/mol	Organic Syntheses, 1941
Optical Rotation $[\alpha]D^{25.5}$	+68.8° to +70.1° (c=4.75 in water)	Organic Syntheses, 1941
Appearance	White crystalline product	Organic Syntheses, 1941
Yield from Chitin	60-70% (based on 40g of dry chitin)	Organic Syntheses, 1941

Experimental Protocols

Preparation of D-Glucosamine Hydrochloride from Natural Sources (Early 20th Century Method)

This protocol is based on the methods reported by early 20th-century chemists such as Irvine, McNicoll, and Hynd, and later detailed in *Organic Syntheses*.

a. Decalcification of Raw Material:

- Two hundred grams of finely powdered, dried crab shells are placed in a 2-liter beaker.
- Dilute (approximately 6 N) commercial hydrochloric acid is slowly added until effervescence ceases. The mixture is allowed to stand for 4 to 6 hours to ensure complete removal of calcium carbonate.
- The residue is filtered, washed with water until neutral to litmus, and dried at 50–60 °C. The typical yield of crude chitin is around 70g.

b. Hydrolysis of Chitin:

- To 40g of the dried chitin in a 500-ml beaker, 200 ml of concentrated hydrochloric acid (sp. gr. 1.18) is added.

- The mixture is heated on a boiling water bath for 2.5 hours with continuous mechanical agitation until the solution is complete.
- Following hydrolysis, 200 ml of water and 4g of Norit (activated carbon) are added. The solution is maintained at approximately 60°C and stirred for one hour for decolorization.

c. Isolation and Purification:

- The solution is filtered through a filter aid.
- The filtrate is concentrated under diminished pressure at 50°C to a volume of 10–15 ml.
- The resulting white crystals of glucosamine hydrochloride are washed onto a sintered-glass filter with 95% ethanol.
- The final white crystalline product, after washing with 95% ethanol and drying, weighs between 24–28 g.

Synthesis of D-Glucosamine Oxime Hydrochloride

The synthesis of oximes from sugars was a subject of interest in the late 19th and early 20th centuries. The general approach involves the reaction of the aldehyde or ketone group of the sugar with hydroxylamine. While the specific initial report on **D-Glucosamine oxime hydrochloride** is not readily available in modern databases, the methodology would have followed the established principles of oxime formation. A general procedure, adapted from the known reactions of other sugars with hydroxylamine, is as follows:

a. Reaction Setup:

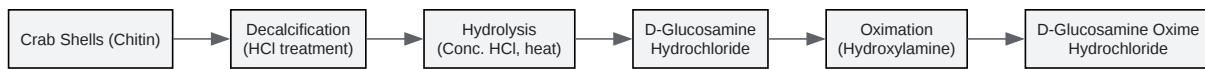
- D-Glucosamine hydrochloride is dissolved in an aqueous or alcoholic solvent.
- A solution of hydroxylamine hydrochloride, neutralized with a suitable base (such as sodium carbonate or sodium hydroxide) to generate free hydroxylamine, is prepared separately.
- The hydroxylamine solution is then added to the D-Glucosamine hydrochloride solution.

b. Reaction Conditions:

- The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction between the carbonyl group of the open-chain form of D-Glucosamine and hydroxylamine.
- The progress of the reaction would have been monitored by changes in optical rotation or by the crystallization of the product.

c. Isolation of the Product:

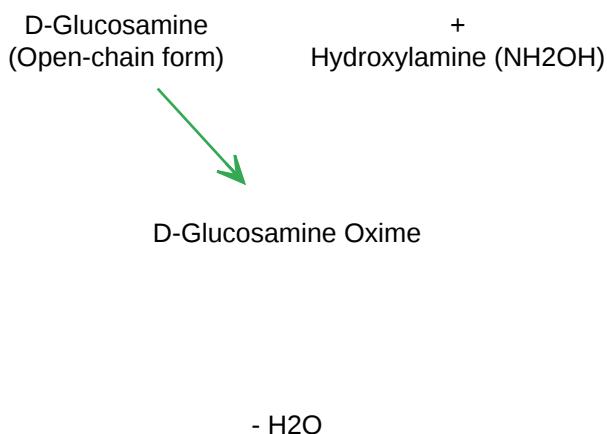
- Upon completion of the reaction, the **D-Glucosamine oxime hydrochloride** is isolated by crystallization, often induced by the addition of a less polar solvent like ethanol or by cooling the reaction mixture.
- The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.


Chemical Structure and Properties

D-Glucosamine in solution exists in equilibrium between its cyclic hemiacetal forms (α - and β -pyranose) and a small amount of the open-chain aldehyde form. It is this open-chain form that reacts with hydroxylamine to form the oxime.

The structure of **D-Glucosamine oxime hydrochloride** is characterized by the presence of the oxime functional group (-CH=NOH) at the C1 position. Early studies on other sugar oximes, such as D-glucose oxime, revealed that they can exist as a mixture of syn and anti isomers and can also cyclize. It was established that D-glucose oxime exists in the cyclic β -pyranose form in its solid state.

Logical Relationships and Experimental Workflow


The synthesis of **D-Glucosamine oxime hydrochloride** follows a logical progression from the isolation of the starting material to the final derivatization.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **D-Glucosamine oxime hydrochloride**.

The reaction pathway for the formation of the oxime from the open-chain form of D-Glucosamine is a classic condensation reaction.

[Click to download full resolution via product page](#)

Caption: Condensation reaction for the formation of D-Glucosamine oxime.

Conclusion

The early research on **D-Glucosamine oxime hydrochloride** laid the groundwork for the study of amino sugar derivatives. The methods developed for the isolation of D-Glucosamine hydrochloride from natural sources and the subsequent synthesis of its oxime were significant achievements in carbohydrate chemistry. While detailed biological studies on this specific compound from that era are scarce in the available literature, the chemical knowledge gained from its synthesis and characterization was instrumental for later developments in medicinal chemistry and glycobiology. This guide provides a concise overview of this foundational work for contemporary researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- To cite this document: BenchChem. [Early Research on D-Glucosamine Oxime Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12513679#early-research-on-d-glucosamine-oxime-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com